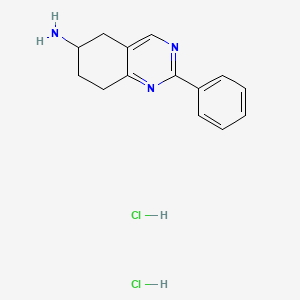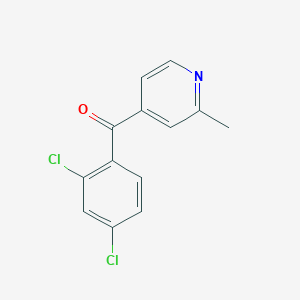
4-(2,4-Dichlorobenzoyl)-2-methylpyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the use of 2,4-Dichlorobenzoyl chloride . It’s used in the synthesis of biaryls by following the Suzuki coupling . It was also used for acylation in the synthesis of potent non-sarcosine-derived Gly T1 inhibitors .Molecular Structure Analysis
The molecular structure of “2,4-Dichlorobenzoyl chloride”, a related compound, has a molecular weight of 209.5 g/mol . Its molecular formula is C7H3Cl3O . The IUPAC name is 2,4-dichlorobenzoyl chloride .Chemical Reactions Analysis
The reaction of an aromatic substrate with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst is used to introduce an acyl group (C=O) into the aromatic ring through an electrophilic aromatic substitution mechanism . Such reactions are Friedel-Crafts acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dichlorobenzoyl chloride”, a related compound, include a boiling point of 150 °C/34 mmHg, a melting point of 16-18 °C, and a density of 1.494 g/mL at 25 °C . It’s a clear colorless to slightly colored liquid .Applications De Recherche Scientifique
Synthesis and Antitumor Activity The chemical compound 4-(2,4-Dichlorobenzoyl)-2-methylpyridine is associated with the synthesis of compounds that exhibit significant antitumor activities. For instance, a synthesis route has been described for the preparation of a compound with potent lipid-soluble inhibitory effects on mammalian dihydrofolate reductase, demonstrating significant activity against specific carcinomas in animal models (Grivsky et al., 1980).
Supramolecular Chemistry This compound also plays a role in the study of supramolecular chemistry, specifically in the formation of organic acid–base salts. Studies on proton-transfer complexes formed from reactions with related pyridine derivatives reveal intricate hydrogen-bonded supramolecular structures, showcasing the role of weak and strong noncovalent interactions in crystal packing (Khalib et al., 2014).
Crystal Structure Analysis Research into the crystal structure of related pyridine derivatives, including this compound, contributes to our understanding of molecular arrangements and hydrogen bonding in solid states. Such analyses provide insights into the molecular interactions that influence compound stability and reactivity (Xia, 2001).
Chemical Kinetics and Thermodynamics The study of the thermal decomposition kinetics and thermodynamic parameters of complexes formed with this compound and other ligands aids in understanding the stability and reactivity of these compounds under various conditions. Such studies are essential for the development of new materials and for the optimization of reaction conditions in synthetic chemistry (Zhang et al., 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-6-9(4-5-16-8)13(17)11-3-2-10(14)7-12(11)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMSDJFWZXDQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


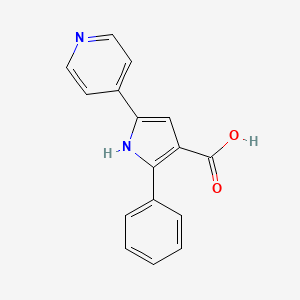
![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-](/img/structure/B1463315.png)

![8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one](/img/structure/B1463320.png)

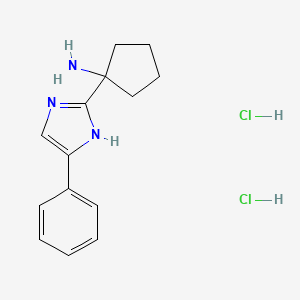
![1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1463327.png)
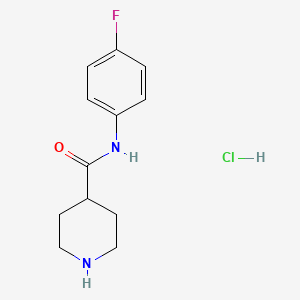
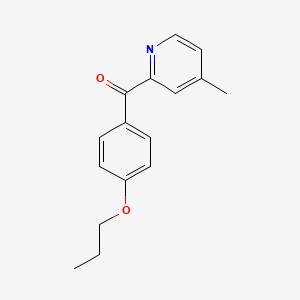


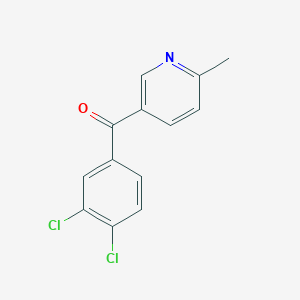
![2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B1463335.png)
